2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine is an organic compound known for its unique structural and electronic properties. It is a derivative of triazine, a heterocyclic compound, and features three diethylamino groups attached to phenyl rings at the 2, 4, and 6 positions of the triazine core.
Preparation Methods
The synthesis of 2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine typically involves a multi-step process. One common method includes the reaction of cyanuric chloride with 4-(diethylamino)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often in an inert atmosphere, to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine is primarily related to its electronic structure. The diethylamino groups donate electron density to the triazine core, enhancing its electron-accepting ability. This property is crucial in its function as a charge transport material in electronic devices. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating efficient charge transfer and improving the performance of electronic devices .
Comparison with Similar Compounds
2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine can be compared with other similar compounds, such as:
Triphenylamine: Like this compound, triphenylamine is used in electronic applications due to its excellent charge transport properties. the presence of the triazine core in this compound provides additional stability and electronic versatility.
Tris(4-bromophenyl)amine: This compound is another derivative of triphenylamine, but with bromine substituents.
Properties
CAS No. |
201544-02-7 |
---|---|
Molecular Formula |
C33H42N6 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
4-[4,6-bis[4-(diethylamino)phenyl]-1,3,5-triazin-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C33H42N6/c1-7-37(8-2)28-19-13-25(14-20-28)31-34-32(26-15-21-29(22-16-26)38(9-3)10-4)36-33(35-31)27-17-23-30(24-18-27)39(11-5)12-6/h13-24H,7-12H2,1-6H3 |
InChI Key |
HGVKWFBPCQHLML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.